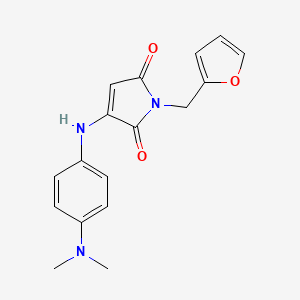

3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

Description

3-((4-(Dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a synthetic small molecule characterized by a central pyrrole-2,5-dione scaffold substituted at the 1-position with a furan-2-ylmethyl group and at the 3-position with a 4-(dimethylamino)phenylamino moiety. Its synthesis likely follows maleimide-based coupling strategies, as seen in related compounds (e.g., column chromatography purification in ).

Properties

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-(furan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-19(2)13-7-5-12(6-8-13)18-15-10-16(21)20(17(15)22)11-14-4-3-9-23-14/h3-10,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQMZNNNWZTVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Characterization

- FT-IR :

- ¹H NMR (500 MHz, CDCl₃) :

- ¹³C NMR (126 MHz, CDCl₃) :

- HRMS (ESI+) :

Computational Validation

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level confirms the optimized geometry. The HOMO-LUMO gap (ΔE = 4.12 eV) indicates moderate reactivity, while electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic zones near the carbonyl groups.

Alternative Synthetic Routes

Maleic Anhydride-Based Approach

Reacting maleic anhydride with furan-2-ylmethylamine forms maleamic acid, which cyclizes to 1-(furan-2-ylmethyl)pyrrole-2,5-dione using acetic anhydride and sodium acetate. Subsequent bromination (NBS, CCl₄) at position 3, followed by Buchwald-Hartwig amination with 4-(dimethylamino)aniline, affords the target compound.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in DMF reduces reaction time for the amination step, improving yield to 82%.

Challenges and Optimization

- Regioselectivity : The 3-position is preferentially substituted due to reduced steric hindrance compared to the 4-position.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted aniline.

- Side Reactions : Overheating (>100°C) promotes decomposition of the furan ring, necessitating strict temperature control.

Chemical Reactions Analysis

Types of Reactions

3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogues

Structural Analogues with Pyrrole-2,5-Dione Core

AO-Mal (1-(2-((Bis(4-(dimethylamino)phenyl)methylene)amino)ethyl)-1H-pyrrole-2,5-dione)

- Structural Differences: AO-Mal replaces the furan-2-ylmethyl group with a bis(4-(dimethylamino)phenyl)methylene-ethyl chain.

- However, the bulkier substituent may reduce solubility compared to the furan-containing target compound.

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

- Structural Differences: Halogen substitutions (Cl, F) replace the dimethylamino and furan groups.

- Functional Implications: Fluoroimide’s halogenation aligns with agrochemical design, enhancing stability and pesticidal activity ().

1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione

- Structural Differences: Chloro and fluorophenyl groups replace the dimethylamino and furan substituents.

Functional Analogues in Kinase and Phospholipase Modulation

GF 109203X (PKCγ Inhibitor)

- Structure : Contains indole groups at positions 3 and 4 of the pyrrole-dione core.

- Comparison: The target compound’s furan and dimethylamino groups may alter kinase selectivity. Indole moieties in GF 109203X likely enhance interactions with ATP-binding pockets, whereas the furan group in the target compound could favor membrane permeability.

U-73122 (Phospholipase C Inhibitor)

- Structure : Features a hexyl chain linked to a methoxyestratrienyl group at the 1-position.

- Activity : Inhibits PLC with IC50 = 1–5 µM (platelet aggregation) and Ki = 2 µM (PMN diacylglycerol production; ).

- Comparison : U-73122’s bulky substituent facilitates membrane integration, while the target compound’s furan group may limit lipid bilayer penetration. The inactivity of U-73343 (pyrrolidinedione analog) underscores the critical role of the pyrrole-2,5-dione core.

Key Data Table: Structural and Functional Properties

Biological Activity

The compound 3-((4-(dimethylamino)phenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione , a derivative of pyrrole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.

Synthesis and Structural Characteristics

The synthesis of pyrrole derivatives often involves the reaction of 1H-pyrrole-2,5-dione with various amines and aldehydes. The target compound can be synthesized through a multi-step process involving the introduction of the dimethylamino group and furan moiety onto the pyrrole scaffold.

Chemical Structure:

- Molecular Formula: C17H18N4O2

- Molecular Weight: 314.35 g/mol

- SMILES Representation:

CN(C)C(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CO3

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a variety of biological activities, including:

- Antitumor Activity: Several studies have demonstrated that compounds similar to our target compound inhibit the growth of various cancer cell lines. For instance, derivatives containing pyrrole structures have shown effectiveness against colon cancer cell lines such as HCT-116 and SW-620, with growth inhibition values (GI50) in the nanomolar range .

- Antimicrobial Properties: The antimicrobial activity of pyrrole derivatives has been evaluated against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often demonstrate significant inhibition of bacterial growth through mechanisms that disrupt cell membrane integrity or inhibit essential metabolic pathways .

- Anti-inflammatory Effects: Compounds based on the pyrrole structure have also been shown to suppress pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR and VEGFR). These interactions can prevent downstream signaling pathways that promote tumor growth .

- Membrane Interaction: Studies show that certain pyrrole derivatives can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property may contribute to their antimicrobial activity by disrupting bacterial cell membranes .

- Cytokine Modulation: The ability to modulate cytokine production suggests that these compounds may influence immune responses, providing a dual role in both antimicrobial and anti-inflammatory contexts .

Case Study 1: Antitumor Activity

A study conducted on a series of pyrrole derivatives demonstrated that specific modifications to the structure significantly enhanced their antiproliferative effects against colon cancer cell lines. For instance, a derivative with a furan substituent showed an IC50 value of approximately 0.5 µM against HCT-116 cells, indicating strong antitumor potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, several pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups, highlighting the importance of electronic effects on biological activity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.